4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyridazine ring fused with a pyridine ring, which is further substituted with a chloropyridine moiety and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine . This reaction is carried out in ethanol with boiling, using sodium ethylate as a catalyst. The reaction is monitored by thin-layer chromatography (TLC) and is usually completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic properties.
Biological Studies: The compound is investigated for its antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine involves its interaction with specific molecular targets. For instance, in anticancer studies, it is known to inhibit tyrosine kinases, which are enzymes that play a crucial role in cell signaling and growth . By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridopyridazine share a similar core structure and exhibit comparable biological activities.
Pyridine Derivatives: Compounds such as chloropyridine and pyridylmorpholine also share structural similarities and are used in similar applications.
Uniqueness
4-[2-(1-Chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine is unique due to its specific combination of a pyridazine ring fused with a pyridine ring and further substituted with a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1353971-22-8 |
---|---|
Molecular Formula |
C13H15ClN4O2 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
4-[2-(1-chloropyrido[3,4-d]pyridazin-4-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C13H15ClN4O2/c14-12-10-1-2-15-9-11(10)13(17-16-12)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8H2 |
InChI Key |
RUCHOMNKSUIUII-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=NN=C(C3=C2C=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.